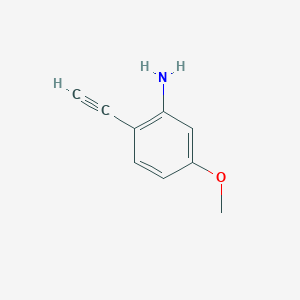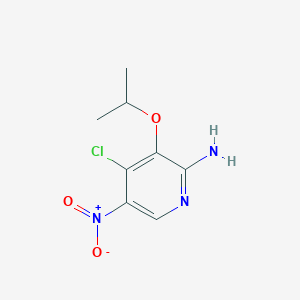
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine is a chemical compound with the molecular formula C8H10ClN3O3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isopropoxy-5-nitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by chlorination and isopropoxylation. One common method includes the following steps:
Nitration: The starting material, 3-isopropoxypyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Isopropoxylation: Finally, the compound undergoes isopropoxylation using isopropyl alcohol in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of 4-Chloro-3-isopropoxy-5-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Chloro-3-isopropoxy-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and isopropoxy groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-nitropyridin-2-amine
- 4-Chloro-3-iodo-5-nitropyridin-2-amine
- 4-Chloro-5-iodo-3-nitropyridin-2-amine
Uniqueness
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine is unique due to the presence of the isopropoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This structural feature can also influence its biological activity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C8H10ClN3O3 |
|---|---|
Poids moléculaire |
231.63 g/mol |
Nom IUPAC |
4-chloro-5-nitro-3-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C8H10ClN3O3/c1-4(2)15-7-6(9)5(12(13)14)3-11-8(7)10/h3-4H,1-2H3,(H2,10,11) |
Clé InChI |
WJGJQAFZNCTARY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=CN=C1N)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13091574.png)
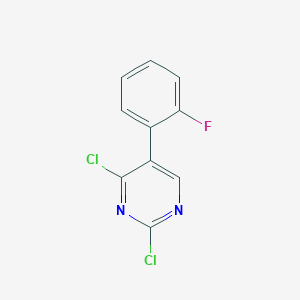
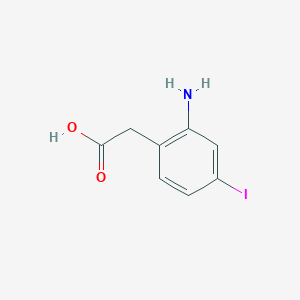

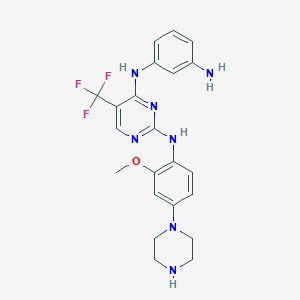

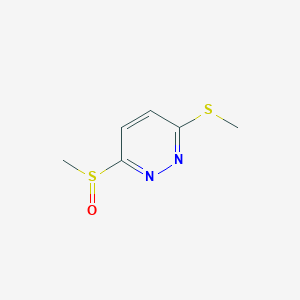
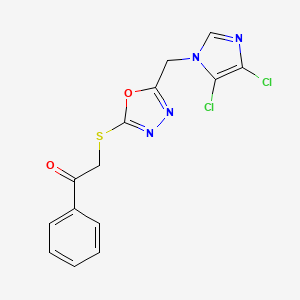
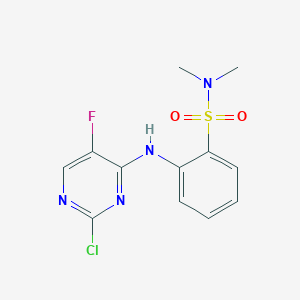
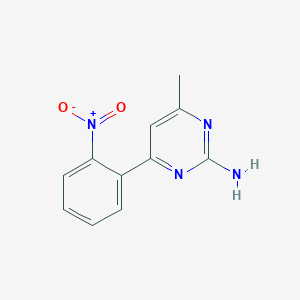

![4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091629.png)
